B1575247 gp100 (420-437)

gp100 (420-437)

Cat. No.: B1575247
Attention: For research use only. Not for human or veterinary use.
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Description

gp100 (420–437) is a 18-amino acid peptide derived from the glycoprotein 100 (gp100), a melanocyte lineage-specific antigen overexpressed in melanoma cells . This peptide is presented in the context of HLA-DRβ1*0701 and is recognized by CD4+ T helper 1 (Th1) lymphocytes, which secrete cytokines like IFN-γ, GM-CSF, and TNF-α upon activation . Key studies demonstrate that gp100 (420–437) and its truncated variants (e.g., gp100:420–435) are processed and presented by melanoma cells, enabling tumor recognition by T-cell receptors (TCRs) with identical clonal origins . Its role in immunotherapy is highlighted by its ability to elicit tumor-specific immune responses, though its T-cell affinity is relatively low compared to other antigens .

Properties

sequence

TTEWVETTARELPIPEPE

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (420-437); gp100 (420-437)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Peptide/Antigen HLA Restriction T-cell Response Clinical/Experimental Relevance
gp100 (420–437) HLA-DRβ1*0701 Low affinity (IFN-γ secretion at ≥5 μmol/L) CD4+ Th1 activation; used in DC vaccines
gp100:170–190 HLA-DRβ1*0401/0701 Moderate IFN-γ secretion; IL-2 in some patients Recognized by CD4+ T cells; combined with CTLA-4 blockade
MAGE3:114–127 HLA-DRβ1*0701 (presumed) High affinity (half-maximal response at 10 nmol/L) Superior T-cell activation; benchmark for affinity comparisons
MART-1/Melan-A HLA-A*0201 Robust CTL-mediated lysis of melanoma cells Key target for adoptive T-cell therapy
Tyrosinase (TYR) HLA-A*0201 Processed via ER/Golgi; absent in endosomes Diagnostic marker; less immunogenic than gp100
Trp2 HLA-A*0201 Widely expressed in melanomas Co-targeted with gp100 in multi-antigen vaccines

Key Findings :

  • Affinity Differences: MAGE3:114–127 exhibits ~500-fold higher T-cell affinity than gp100 (420–437), yet gp100 peptides remain clinically relevant due to their overexpression in melanoma .
  • HLA Diversity : While gp100 (420–437) is restricted to HLA-DRβ10701, other gp100 epitopes (e.g., gp100:44–59) are presented by HLA-DRβ10401, broadening therapeutic applicability .
  • Therapeutic Synergy : Combining gp100 with chemokines (e.g., MIP3α) or checkpoint inhibitors (e.g., ipilimumab) enhances vaccine efficacy and survival in preclinical models .

Immunogenicity and Antigen Presentation

  • Dendritic Cell (DC) Processing: Adenovirus-transduced DCs encoding full-length gp100 consistently activate both CD4+ and CD8+ T cells, whereas electroporation with gp100 cDNA or RNA yields inconsistent responses .
  • T-cell Clonality: Identical TCR sequences recognize gp100 (420–437) and gp100:420–435, suggesting structural flexibility in epitope recognition . No such clonal promiscuity is reported for Trp2 or MAGE3 .

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